molecular formula C12H21ClN4 B8774122 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine hydrochloride

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine hydrochloride

Cat. No. B8774122
M. Wt: 256.77 g/mol
InChI Key: AFCZDKFXKDURKW-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

A mixture of [5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester (Step 26.2) (0.75 g, 2.8 mmol) and a 4 N solution of HCl in dioxane (20 mL) was stirred for 72 h at rt and concentrated to afford 660 mg of the title compound as a white solid: ESI-MS: 221.1 [M+H]+; tR=0.80 min (System 1).
Name
[5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH3:22])[CH2:17][CH2:16]2)=[CH:10][N:9]=1)(C)(C)C.[ClH:24]>O1CCOCC1>[ClH:24].[CH2:21]([N:18]1[CH2:17][CH2:16][N:15]([CH2:14][C:11]2[CH:12]=[CH:13][C:8]([NH2:7])=[N:9][CH:10]=2)[CH2:20][CH2:19]1)[CH3:22] |f:3.4|

Inputs

Step One
Name
[5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(C=C1)CN1CCN(CC1)CC)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N1CCN(CC1)CC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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